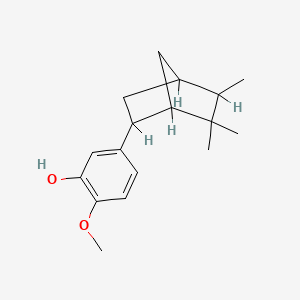

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol

Description

Properties

CAS No. |

20201-72-3 |

|---|---|

Molecular Formula |

C17H24O2 |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

2-methoxy-5-(5,6,6-trimethyl-2-bicyclo[2.2.1]heptanyl)phenol |

InChI |

InChI=1S/C17H24O2/c1-10-12-7-13(14(8-12)17(10,2)3)11-5-6-16(19-4)15(18)9-11/h5-6,9-10,12-14,18H,7-8H2,1-4H3 |

InChI Key |

QCAGVVHJLMZTNW-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2CC(C(C2)C1(C)C)C3=CC(=C(C=C3)OC)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol typically involves the electrophilic aromatic substitution of phenol derivatives with camphene or related bicyclic terpenes. The reaction proceeds through the formation of terpenyl phenol intermediates, which are then subjected to further transformations such as hydrogenation, oxidation, or rearrangement to yield the target compound.

Detailed Preparation Process (Based on Patent US4014944A)

A well-documented method involves the reaction of catechol (1,2-dihydroxybenzene) with camphene under acidic conditions, followed by hydrogenation and purification steps. The process is summarized below:

| Step | Procedure | Conditions | Notes |

|---|---|---|---|

| 1 | Reaction of catechol with sulfuric acid and camphene | Addition of molten camphene to catechol-sulfuric acid mixture at 120–155 °C over 6 hours | Maintains reaction temperature to control product formation |

| 2 | Stirring post-addition | 120–155 °C for 2–4 hours | Ensures completion of electrophilic substitution |

| 3 | Neutralization | Addition of sodium hydroxide solution | To neutralize acid and stabilize the product mixture |

| 4 | Hydrogenation in autoclave | 225–230 °C, 500 psig hydrogen pressure, 3 hours | Promotes saturation and rearrangement of intermediates |

| 5 | Pressure cycling | Venting between 500 and 850 psig over 11–12 hours at 220–235 °C | Facilitates hydrogen uptake and reaction completion |

| 6 | Filtration and solvent recovery | Removal of isopropanol under reduced pressure | Prepares crude product for distillation |

| 7 | Distillation | Vigreaux column distillation | Fractionates product mixture to isolate desired compound |

The reaction yields a mixture of terpenyl phenol isomers, including 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol, characterized by a strong sandalwood aroma and woody nuances. The product mixture is analyzed by gas-liquid chromatography (GLC) and infrared (IR) spectroscopy to confirm composition and purity.

Mechanistic Insights

- The initial step involves electrophilic aromatic substitution of phenol by camphene in the presence of sulfuric acid, forming a terpenyl phenol intermediate.

- Subsequent hydrogenation under high pressure and temperature conditions saturates double bonds and may induce rearrangements to the norbornyl structure.

- The process requires careful control of temperature and pressure to optimize yield and selectivity.

- The reaction mixture is complex, containing multiple stereoisomers; purification steps are critical to isolate the target compound.

Alternative Synthetic Routes

Swiss Patent No. 423,058 describes a multi-step synthesis involving:

- Condensation of phenol with camphene in the presence of boron trifluoride at 100 °C.

- Ozonolysis of the terpenyl phenol mixture to form terpenyl carboxylic acids.

- Purification and conversion through several intermediates including terphenyl methyl ketone, enamines, cyclohexenones, and cyclohexenols.

- Final stereoisomer separation to obtain the desired 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol stereoisomer.

This method is more elaborate and involves advanced organic transformations to achieve stereochemical control.

Analytical Data and Characterization

| Analytical Technique | Observations | Interpretation |

|---|---|---|

| Gas-Liquid Chromatography (GLC) | Multiple peaks corresponding to isomeric terpenyl phenols | Confirms mixture composition and allows fractionation |

| Infrared Spectroscopy (IR) | Characteristic phenolic OH stretch and aromatic C=C bands | Confirms phenol structure |

| Olfactory Evaluation | Strong sandalwood aroma, woody nuances | Sensory confirmation of product identity |

| Distillation Profile | Fractions with distinct boiling points | Helps isolate target compound from mixture |

Summary Table of Preparation Conditions

| Parameter | Range | Preferred Conditions |

|---|---|---|

| Reaction Temperature (catechol + camphene) | 120–155 °C | 150 °C |

| Hydrogenation Temperature | 140–250 °C | 175–200 °C |

| Hydrogen Pressure | 250–1000 psig | 400–500 psig |

| Reaction Time (hydrogenation) | 3–12 hours | 8–12 hours |

| Catalyst | Raney nickel | Used in hydrogenation stage |

| Solvent | Isopropanol | Used for hydrogenation and washing |

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically conducted under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Fragrance Industry

Overview

This compound is primarily recognized for its use in the fragrance industry due to its pleasant scent profile. It serves as a key ingredient in perfumes and scented products, contributing to their overall olfactory appeal.

Case Studies

- Sensitization Studies : Research indicates that while many fragrance components can cause allergic reactions, 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol has shown low sensitization rates in clinical studies. A multicenter study demonstrated a 0.26% positive reaction rate among patients tested for fragrance allergies .

- Consumer Safety Reports : The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound in consumer products, confirming its acceptability at specified concentrations .

Textile Treatment

Overview

The compound is also utilized in fabric treatment processes. It acts as a fabric softener and provides antimicrobial properties, enhancing the longevity and freshness of textiles.

Applications in Fabric Treatment

- Patented Methods : A patent describes methods for treating fabrics using compositions that include this compound. The treatment aims to improve the feel and reduce static cling while imparting a pleasant scent .

- Performance Metrics : Fabrics treated with formulations containing this compound exhibited improved softness and reduced odor retention compared to untreated samples.

Therapeutic Potential

Overview

Emerging research suggests potential therapeutic applications of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol, particularly in dermatological formulations and as an anti-inflammatory agent.

Research Findings

- Anti-inflammatory Properties : Preliminary studies have indicated that the compound may exhibit anti-inflammatory effects when incorporated into topical formulations . Further research is needed to substantiate these claims.

- Dermatological Applications : Its low sensitization profile makes it suitable for formulations intended for sensitive skin, potentially offering benefits without adverse reactions.

Chemical Synthesis and Research

Overview

In addition to its applications in consumer products, 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol is of interest in chemical synthesis and organic chemistry research.

Synthesis Techniques

- Synthetic Pathways : Various synthetic routes have been explored for the efficient production of this compound, highlighting its versatility in organic synthesis .

Data Tables

Mechanism of Action

The mechanism of action of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Physicochemical Properties

The following table summarizes key structural differences and physicochemical properties of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol and related compounds:

Key Observations :

- Norbornyl vs. Flexible Chains: The norbornyl group in the target compound enhances rigidity and lipophilicity compared to ethyl or imine-linked substituents in analogs like erianin or SB-2.

- Solubility Challenges: Erianin and the norbornyl derivative likely share poor aqueous solubility due to hydrophobic substituents, necessitating formulation strategies (e.g., liposomes for erianin ).

- Thermal Stability: Benzimidazole-containing analogs exhibit higher thermal stability (melting points >240°C) , whereas secondary amine derivatives (e.g., 2-Methoxy-5-((phenylamino)methyl)phenol) are synthesized at room temperature .

Anticancer Activity

- Erianin : Demonstrates potent anti-liver cancer activity via mitochondrial apoptosis and immune modulation .

- Benzimidazole Derivatives : Inhibit tubulin polymerization (IC₅₀ < 1 µM), comparable to combretastatin A-4 .

- Indazole Hybrids (e.g., 2-Methoxy-5-(2-(3,4,5-trimethoxyphenyl)-2H-indazol-3-yl)phenol): Show cytotoxicity against leukemia cells (IC₅₀ = 0.8–2.3 µM) .

Neuroprotective and Antimicrobial Effects

Q & A

Basic Research Questions

Q. What are the key structural features of 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol, and how do they influence its reactivity?

- Answer: The compound features a methoxy group at the 2-position and a sterically bulky 5,6,6-trimethylnorbornyl group at the 5-position of the phenol ring. The methoxy group enhances electron density in the aromatic ring, facilitating electrophilic substitution, while the norbornyl substituent introduces steric hindrance that may limit accessibility to the hydroxyl group. Comparative studies of analogous compounds (e.g., trifluoromethoxy derivatives) suggest that bulky substituents reduce reactivity in coupling reactions but improve stability under acidic conditions .

Q. What methodologies are recommended for synthesizing 2-Methoxy-5-(5,6,6-trimethyl-2-norbornyl)phenol?

- Answer: Synthesis typically involves multi-step strategies:

Friedel-Crafts alkylation: Introduce the norbornyl group to a methoxyphenol precursor using Lewis acid catalysts (e.g., BF₃·Et₂O) .

Protection/deprotection: Protect the hydroxyl group with acetyl or benzyl groups during alkylation to prevent side reactions .

Purification: Use column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Answer:

- NMR (¹H and ¹³C): Identify methoxy (-OCH₃) protons at δ 3.8–4.0 ppm and aromatic protons near δ 6.5–7.0 ppm. The norbornyl group’s bridgehead protons appear as complex multiplets .

- Mass spectrometry (HRMS): Confirm molecular weight (C₁₇H₂₄O₂, MW 260.37) and fragmentation patterns .

- X-ray crystallography: Resolve steric effects and confirm the exo/endo configuration of the norbornyl group .

Advanced Research Questions

Q. How can computational methods predict the compound’s interactions with biological targets?

- Answer: Density Functional Theory (DFT) calculations optimize the compound’s geometry and electrostatic potential surfaces to model binding affinities with enzymes (e.g., cytochrome P450). Molecular docking studies, validated by Hirshfeld surface analysis, can identify key interactions (e.g., hydrogen bonding with the phenolic -OH) . Comparative data from trifluoromethoxy analogs show enhanced lipophilicity, which improves membrane permeability .

Q. What strategies mitigate steric hindrance during functionalization of the norbornyl group?

- Answer:

- Solvent selection: Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions .

- Catalysis: Use Pd-mediated cross-coupling reactions under mild conditions to avoid decomposition .

- Protecting groups: Temporarily block the phenolic -OH with tert-butyldimethylsilyl (TBS) groups to reduce steric clashes .

Q. How do solvent polarity and reaction conditions influence stereochemical outcomes in its synthesis?

- Answer: The norbornyl group’s rigidity leads to solvent-dependent stereoselectivity. For example:

- Non-polar solvents (e.g., toluene): Favor exo-configuration due to reduced solvation of the transition state .

- Polar solvents (e.g., acetonitrile): Promote endo-products through stabilization of dipole intermediates . Kinetic studies at varying temperatures (-40°C to 25°C) further refine selectivity .

Q. What challenges arise in reconciling discrepancies between theoretical and experimental bioactivity data?

- Answer: Discrepancies often stem from:

- Solubility limitations: Poor aqueous solubility (logP ≈ 3.5 predicted) may reduce in vivo efficacy despite strong in vitro binding .

- Metabolic instability: The methoxy group is prone to demethylation by liver enzymes, as seen in fluorinated analogs .

- Validation: Use tandem LC-MS/MS to quantify metabolites and adjust computational models for better predictive accuracy .

Methodological Notes

- Data Contradiction Analysis: When conflicting bioactivity results arise, cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .

- Experimental Design: For kinetic studies, employ stopped-flow UV-Vis spectroscopy to monitor fast reactions involving the phenolic -OH group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.